molecular formula C34H53N3+2 B1263183 4-{6-[4-(Dibutylamino)phenyl]hexa-1,3,5-trien-1-yl}-1-[3-(triethylammonio)propyl]pyridinium

4-{6-[4-(Dibutylamino)phenyl]hexa-1,3,5-trien-1-yl}-1-[3-(triethylammonio)propyl]pyridinium

Cat. No. B1263183
M. Wt: 503.8 g/mol
InChI Key: JGVVSBSPWPPLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FM 4-64(2+) is a pyridinium cation with a 3-(triethylammonio)propyl substituent at the 1-position and a 6-[4-(dibutylamino)phenyl]hexa-1,3,5-trien-1-yl substituent at the 4-position. It has a role as a fluorochrome. It is a tertiary amine, a pyridinium ion and a quaternary ammonium ion.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Extended π-Conjugated Organic Material : A study by Antony et al. (2019) focuses on the synthesis of a new extended π-conjugated chromophore, closely related to the chemical structure . This research highlights the compound's crystallization, structural stability involving hydrogen bonding, and its nonlinear optical properties, which are significant for various optical applications (Antony et al., 2019).

Reactions and Complex Formation

  • Nucleophilic Reactions with Vinyl and Aromatic Halides : Koch et al. (1993) investigated the reactions of related pyridine compounds with various halides, demonstrating the compound's versatility in forming diverse chemical structures. This study is pivotal for understanding the reactivity and potential applications in organic synthesis (Koch et al., 1993).

Biomedical and Pharmacological Applications

  • Drug Delivery and Cytotoxicity : Mattsson et al. (2010) explored the encapsulation of pyrenyl derivatives in water-soluble metalla-cages, demonstrating potential biomedical applications including targeted drug delivery and cytotoxicity against cancer cells, which could be relevant for the compound (Mattsson et al., 2010).

properties

Molecular Formula

C34H53N3+2

Molecular Weight

503.8 g/mol

IUPAC Name

3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium

InChI

InChI=1S/C34H53N3/c1-6-11-27-36(28-12-7-2)34-22-20-32(21-23-34)18-15-13-14-16-19-33-24-29-35(30-25-33)26-17-31-37(8-3,9-4)10-5/h13-16,18-25,29-30H,6-12,17,26-28,31H2,1-5H3/q+2

InChI Key

JGVVSBSPWPPLRS-UHFFFAOYSA-N

Isomeric SMILES

CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{6-[4-(Dibutylamino)phenyl]hexa-1,3,5-trien-1-yl}-1-[3-(triethylammonio)propyl]pyridinium
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4-{6-[4-(Dibutylamino)phenyl]hexa-1,3,5-trien-1-yl}-1-[3-(triethylammonio)propyl]pyridinium
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4-{6-[4-(Dibutylamino)phenyl]hexa-1,3,5-trien-1-yl}-1-[3-(triethylammonio)propyl]pyridinium
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4-{6-[4-(Dibutylamino)phenyl]hexa-1,3,5-trien-1-yl}-1-[3-(triethylammonio)propyl]pyridinium
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4-{6-[4-(Dibutylamino)phenyl]hexa-1,3,5-trien-1-yl}-1-[3-(triethylammonio)propyl]pyridinium
Reactant of Route 6
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4-{6-[4-(Dibutylamino)phenyl]hexa-1,3,5-trien-1-yl}-1-[3-(triethylammonio)propyl]pyridinium

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